

In-Depth Technical Guide to the Physiological Function of Urechistachykinin II in Invertebrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Urechistachykinin II

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Abstract

Urechistachykinin II (UTK II) is a neuropeptide belonging to the tachykinin-related peptide (TRP) family, originally isolated from the ventral nerve cords of the echiuroid worm, *Urechis unicinctus*.^[1] Like other invertebrate TRPs, UTK II plays a significant role in regulating physiological processes, most notably muscle contraction. This technical guide provides a comprehensive overview of the physiological functions of UTK II, its molecular characteristics, its receptor signaling pathway, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding. This document is intended to serve as a core resource for researchers in neurobiology, pharmacology, and drug development investigating tachykinin signaling in invertebrates.

Introduction to Urechistachykinin II and the Tachykinin-Related Peptide Family

Tachykinins are a widespread family of neuropeptides found in both vertebrates and invertebrates, characterized by a conserved C-terminal amino acid sequence.^[2] Invertebrate tachykinin-related peptides (TRPs) are distinguished by the consensus C-terminal motif Phe-X-Gly-Y-Arg-NH₂.^[3] **Urechistachykinin II** (UTK II) was one of the first TRPs to be identified in a non-arthropod invertebrate, the marine worm *Urechis unicinctus*.^[4]

UTK II is derived from a larger precursor protein that encodes multiple tachykinin-related peptides.[1] This precursor undergoes post-translational processing by prohormone convertases, which cleave at specific dibasic amino acid sites to release the mature peptides.[3][5] The primary physiological role of UTK II and other invertebrate TRPs is the stimulation of visceral muscle contraction, particularly in the digestive tract.[4]

Molecular Profile of Urechistachykinin II

Property	Description	Reference
Name	Urechistachykinin II (UTK II)	[4]
Source Organism	Urechis unicinctus (Fat innkeeper worm)	[4][6]
Amino Acid Sequence	Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH ₂	[4]
Molecular Weight	984 Da	[6]
C-terminal Motif	Phe-Phe-Gly-Ala-Arg-NH ₂	[4]
Precursor	Prepro-urechistachykinin	[1]

Physiological Functions and Bioactivity

The most well-documented physiological function of **Urechistachykinin II** is its potent myotropic (muscle-contracting) activity. This has been extensively characterized using isolated invertebrate hindgut preparations, a standard bioassay for tachykinin-related peptides.

Myotropic Activity

UTK II and its related peptides (Uru-TKs) elicit strong contractile responses in the hindgut of the cockroach, *Periplaneta americana*. [4] While a specific EC₅₀ value for UTK II on the cockroach hindgut is not readily available in the literature, related tachykinin-related peptides from the cockroach *Leucophaea maderae* (LemTRPs) have been shown to have a stimulus threshold concentration of 2.5×10^{-10} M and an EC₅₀ of approximately 10^{-9} M for hindgut contraction. Given that Uru-TKs are described as having potent activity, it is reasonable to infer a similar potency for UTK II. [7]

Table 1: Quantitative Bioactivity of Tachykinin-Related Peptides on Cockroach Hindgut

Peptide Family	Preparation	Bioassay	Potency (EC50)	Reference
LemTRPs	Isolated hindgut of <i>Leucophaea maderae</i>	Muscle Contraction	$\sim 1 \times 10^{-9}$ M	[7]

Urechistachykinin Receptor and Signaling Pathway

Urechistachykinin II exerts its physiological effects by binding to a specific G-protein coupled receptor (GPCR), known as the Urechistachykinin receptor (UTKR).

Receptor Characterization

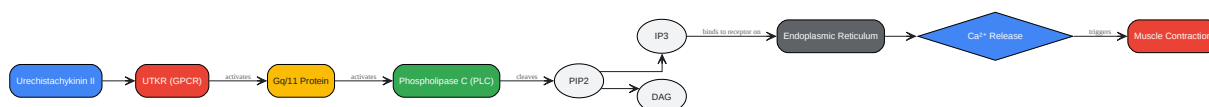
The UTKR was identified and characterized through its heterologous expression in *Xenopus laevis* oocytes.[3] This system allows for the functional analysis of the receptor in a controlled environment.

Signaling Cascade

Activation of the UTKR by UTK II initiates a downstream signaling cascade that results in an increase in intracellular calcium concentration. This strongly suggests that the UTKR couples to a Gq/11-type G-protein.[8][9][10][11] The proposed signaling pathway is as follows:

- **Ligand Binding:** UTK II binds to the extracellular domain of the UTKR.
- **G-Protein Activation:** The receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. The α -subunit of Gq/11 exchanges GDP for GTP and dissociates from the $\beta\gamma$ -subunits.
- **Phospholipase C Activation:** The activated Gq/11 subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
- **Second Messenger Production:** PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

- Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca^{2+} into the cytoplasm.
- Cellular Response: The rise in intracellular Ca^{2+} concentration leads to the activation of various downstream effectors, ultimately resulting in muscle contraction.



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Figure 1. Urechistachykinin II Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological function of **Urechistachykinin II**.

Protocol for Cockroach Hindgut Muscle Contraction Bioassay

This protocol describes a standard method for assessing the myotropic activity of UTK II on an isolated cockroach hindgut.

Materials:

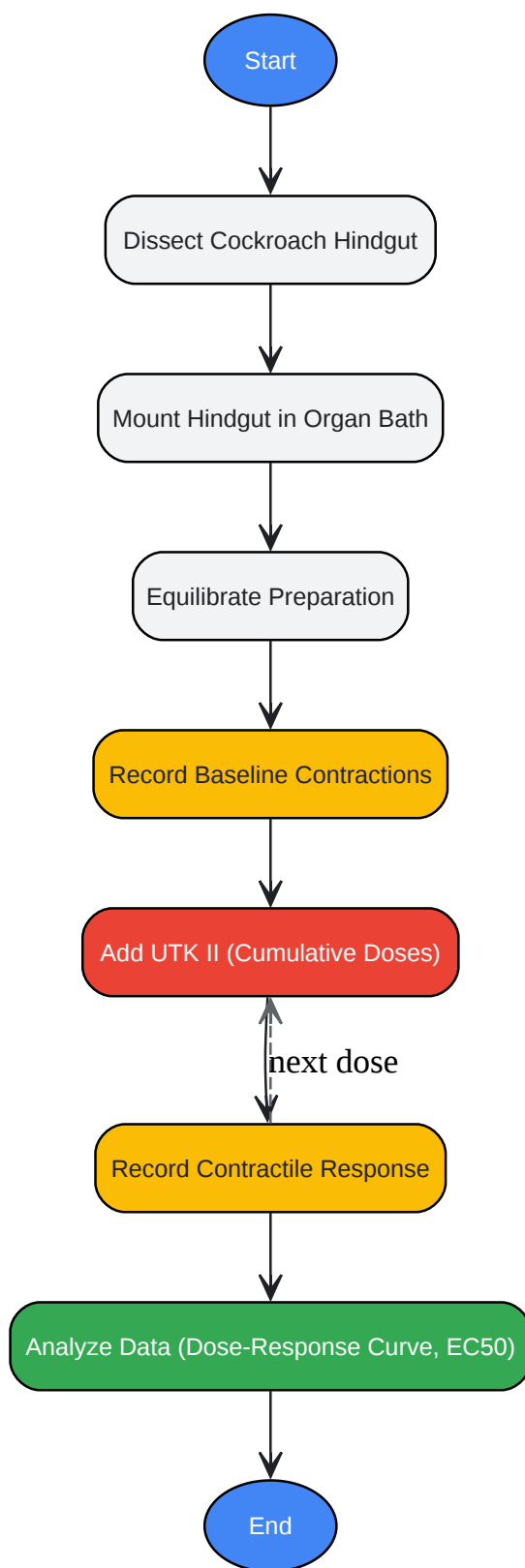
- Adult cockroaches (*Periplaneta americana*)
- Dissecting scissors, forceps, and pins
- Sylgard-lined petri dish
- Physiological saline (e.g., Pringle's saline: 154 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl_2 , 1.2 mM NaHCO_3 , pH 7.2)

- Organ bath with aeration
- Isotonic force transducer
- Data acquisition system
- **Urechistachykinin II** (synthetic)
- Pipettes and tips

Procedure:

- Dissection:
 1. Anesthetize an adult cockroach by chilling on ice.
 2. Decapitate the cockroach and make a dorsal incision along the abdomen.
 3. Carefully remove the digestive tract and place it in a petri dish containing chilled physiological saline.
 4. Isolate the hindgut, removing the malpighian tubules and any adhering fat tissue.
- Organ Bath Setup:
 1. Tie one end of the hindgut to a fixed hook at the bottom of the organ bath chamber.
 2. Tie the other end to an isotonic force transducer.
 3. Fill the organ bath with physiological saline and maintain a constant temperature (e.g., 28°C) and continuous aeration.
 4. Allow the preparation to equilibrate for at least 30 minutes, with periodic washing, until a stable baseline of spontaneous contractions is achieved.
- Data Acquisition:
 1. Record the baseline spontaneous contractions for 5-10 minutes.

2. Add UTK II to the organ bath in a cumulative manner, starting with a low concentration (e.g., 10-11 M) and increasing the concentration stepwise after the response to the previous concentration has stabilized.
 3. Record the contractile response at each concentration.
- Data Analysis:
 1. Measure the amplitude and/or frequency of contractions at each UTK II concentration.
 2. Normalize the responses to the maximum response observed.
 3. Plot the normalized response against the logarithm of the UTK II concentration to generate a dose-response curve.
 4. Calculate the EC50 value from the dose-response curve.



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Figure 2. Cockroach Hindgut Bioassay Workflow.

Protocol for Heterologous Expression of UTKR in *Xenopus* Oocytes and Calcium Imaging

This protocol outlines the expression of the Urechistachykinin receptor in *Xenopus* oocytes and the subsequent measurement of intracellular calcium changes upon ligand stimulation using a fluorescent indicator.^{[12][13][14]}

Materials:

- Mature female *Xenopus laevis*
- Collagenase solution
- Oocyte culture medium (e.g., ND96)
- cRNA encoding the Urechistachykinin receptor (UTKR)
- Microinjection setup
- Fluo-4 AM calcium indicator
- Pluronic F-127
- Fluorescence microscope or plate reader with appropriate filters
- **Urechistachykinin II** (synthetic)

Procedure:

- Oocyte Preparation:
 1. Surgically remove a lobe of the ovary from an anesthetized *Xenopus laevis*.
 2. Treat the ovarian tissue with collagenase to defolliculate the oocytes.
 3. Manually select stage V-VI oocytes and store them in oocyte culture medium.
- cRNA Injection:

1. Inject each oocyte with approximately 50 nl of UTKR cRNA solution (e.g., 1 ng/nl).
 2. Incubate the injected oocytes for 2-4 days at 16-18°C to allow for receptor expression.
- Calcium Indicator Loading:
 1. Prepare a loading solution of Fluo-4 AM (e.g., 5 μ M) in oocyte culture medium containing a small amount of Pluronic F-127 to aid in dye solubilization.[\[15\]](#)
 2. Incubate the oocytes in the Fluo-4 AM loading solution for 30-60 minutes at room temperature in the dark.
 3. Wash the oocytes several times with fresh culture medium to remove extracellular dye.
 - Calcium Imaging:
 1. Place the loaded oocytes in a recording chamber on the stage of a fluorescence microscope or in a microplate.
 2. Perfuse the oocytes with oocyte culture medium and record the baseline fluorescence.
 3. Apply UTK II to the oocytes via the perfusion system.
 4. Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
 - Data Analysis:
 1. Quantify the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
 2. Normalize the response ($\Delta F/F_0$, where F_0 is the baseline fluorescence).
 3. Perform dose-response experiments to determine the EC₅₀ of UTK II for the UTKR.

Protocol for MALDI-TOF Mass Spectrometry Analysis of Urechistachykinins

This protocol provides a general workflow for the identification of **Urechistachykinin II** and related peptides from invertebrate nerve tissue using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.^{[7][16][17][18]}

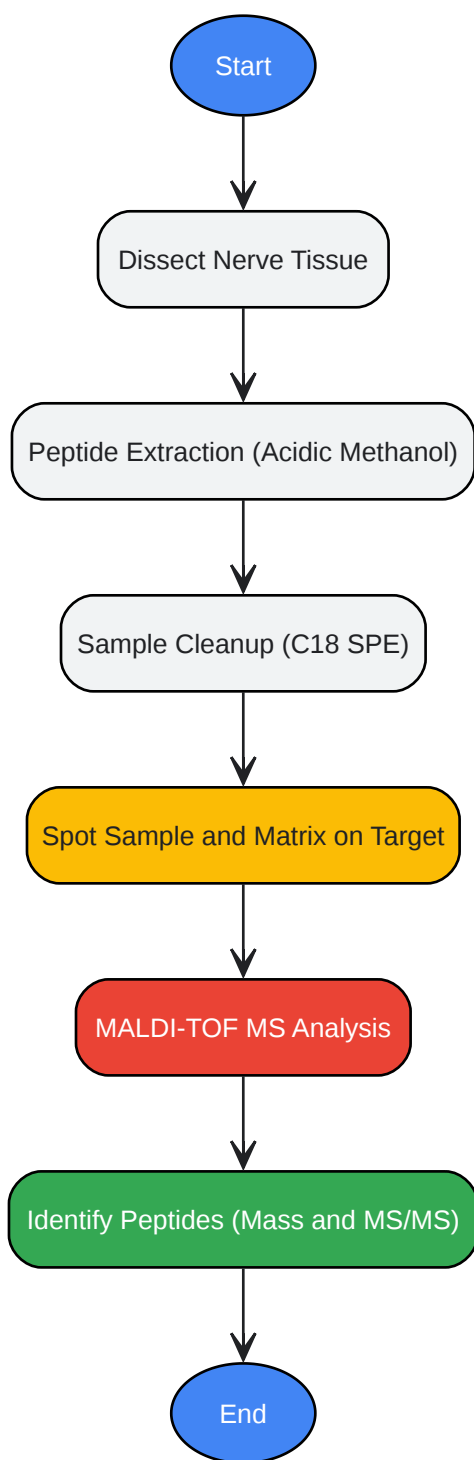
Materials:

- Urechis unicinctus ventral nerve cords
- Homogenizer
- Acidic extraction buffer (e.g., 90% methanol, 9% glacial acetic acid, 1% water)
- Centrifuge
- Solid-phase extraction (SPE) C18 cartridges
- MALDI target plate
- MALDI matrix solution (e.g., α -cyano-4-hydroxycinnamic acid [CHCA] in 50% acetonitrile/0.1% trifluoroacetic acid)
- MALDI-TOF mass spectrometer

Procedure:

- Peptide Extraction:
 1. Dissect ventral nerve cords from Urechis unicinctus and immediately freeze them in liquid nitrogen.
 2. Homogenize the frozen tissue in acidic extraction buffer.
 3. Centrifuge the homogenate to pellet cellular debris.
 4. Collect the supernatant containing the peptides.
- Sample Cleanup:
 1. Desalt and concentrate the peptide extract using a C18 SPE cartridge.

2. Elute the peptides with a high organic solvent solution (e.g., 70% acetonitrile/0.1% trifluoroacetic acid).
 3. Dry the eluted sample in a vacuum centrifuge.
- MALDI Sample Preparation:
 1. Reconstitute the dried peptide extract in a small volume of 0.1% trifluoroacetic acid.
 2. Spot a small aliquot (e.g., 1 μ l) of the peptide solution onto the MALDI target plate and allow it to air dry.
 3. Overlay the dried sample spot with 1 μ l of the MALDI matrix solution and allow it to co-crystallize.[\[19\]](#)
 - Mass Spectrometry Analysis:
 1. Load the target plate into the MALDI-TOF mass spectrometer.
 2. Acquire mass spectra in the appropriate mass range for Urechistachykinins (e.g., 500-2000 Da).
 3. Compare the observed masses to the theoretical mass of **Urechistachykinin II** (984 Da) and other potential Uru-TKs.
 4. Perform tandem mass spectrometry (MS/MS) on the ion of interest to confirm its amino acid sequence.



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Figure 3. MALDI-TOF Analysis Workflow.

Structure-Activity Relationships

The biological activity of **Urechistachykinin II** and other tachykinin-related peptides is highly dependent on their amino acid sequence, particularly the C-terminal region. Studies on various tachykinin analogs have revealed key structural features necessary for receptor binding and activation.^{[2][20][21][22]}

- **C-terminal Amidation:** The C-terminal arginine amide is crucial for the activity of invertebrate TRPs on their cognate receptors.
- **Conserved Phenylalanine:** The phenylalanine residue at position -5 from the C-terminus is highly conserved and essential for activity.
- **Hydrophobic Core:** The hydrophobic residues within the C-terminal region contribute significantly to receptor binding affinity.

Conclusion and Future Directions

Urechistachykinin II is a key member of the invertebrate tachykinin-related peptide family, with a primary role in neuromuscular regulation. Its potent myotropic activity, mediated through a Gq/11-coupled GPCR, highlights the conserved nature of tachykinin signaling across diverse invertebrate phyla. The detailed protocols provided in this guide offer a robust framework for the further investigation of UTK II and its receptor.

Future research should focus on:

- Determining the precise EC₅₀ value of UTK II on various invertebrate muscle preparations to provide a more complete quantitative profile.
- Identifying the specific prohormone convertases responsible for processing the Urechistachykinin precursor in *Urechis unicinctus*.
- Exploring the potential physiological roles of UTK II beyond muscle contraction, such as in neurotransmission and development.
- Developing selective agonists and antagonists for the Urechistachykinin receptor to further probe its function and for potential applications in pest control or aquaculture.

This in-depth guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately leading to a more comprehensive understanding of tachykinin signaling in invertebrates.

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- To cite this document: BenchChem. [In-Depth Technical Guide to the Physiological Function of Urechistachykinin II in Invertebrates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549583#physiological-function-of-urechistachykinin-ii-in-invertebrates]

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